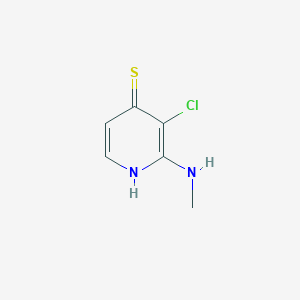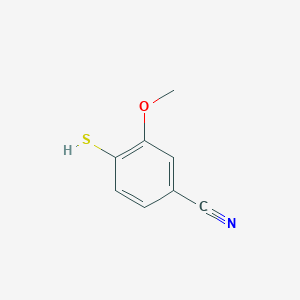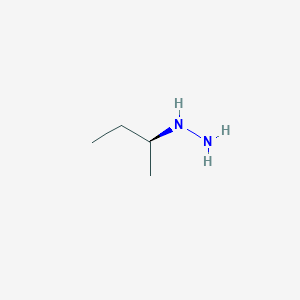
(S)-sec-Butylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-sec-Butylhydrazine: is an organic compound with the molecular formula C₄H₁₂N₂ It is a hydrazine derivative where the hydrazine nitrogen is bonded to a sec-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-sec-Butylhydrazine: can be synthesized through several methods:
Reduction of sec-Butylhydrazine Derivatives: : One common method involves the reduction of sec-butylhydrazine derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrazine Derivatives: : Another approach is the reaction of sec-butyl halides with hydrazine (N₂H₄) under suitable conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of This compound typically involves large-scale chemical reactions with stringent control over reaction conditions to ensure purity and yield. The choice of reagents and solvents, as well as the reaction temperature and pressure, are optimized for efficient production.
Chemical Reactions Analysis
(S)-sec-Butylhydrazine: undergoes various types of chemical reactions:
Oxidation: : It can be oxidized to form corresponding oxo-compounds.
Reduction: : It can act as a reducing agent in certain reactions.
Substitution: : It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: : Formation of sec-butyl hydrazones and oxo-compounds.
Reduction: : Formation of reduced derivatives of This compound .
Substitution: : Formation of various alkylated and acylated derivatives.
Scientific Research Applications
(S)-sec-Butylhydrazine: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : It can be used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: : It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (S)-sec-Butylhydrazine exerts its effects depends on the specific application
Comparison with Similar Compounds
(S)-sec-Butylhydrazine: can be compared with other similar compounds such as sec-Butylhydrazine , n-Butylhydrazine , and iso-Butylhydrazine . The uniqueness of This compound lies in its specific stereochemistry, which can influence its reactivity and biological activity.
List of Similar Compounds
sec-Butylhydrazine
n-Butylhydrazine
iso-Butylhydrazine
Properties
Molecular Formula |
C4H12N2 |
|---|---|
Molecular Weight |
88.15 g/mol |
IUPAC Name |
[(2S)-butan-2-yl]hydrazine |
InChI |
InChI=1S/C4H12N2/c1-3-4(2)6-5/h4,6H,3,5H2,1-2H3/t4-/m0/s1 |
InChI Key |
SFSUYFSIKDDLOL-BYPYZUCNSA-N |
Isomeric SMILES |
CC[C@H](C)NN |
Canonical SMILES |
CCC(C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-6-methyl-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B15361274.png)
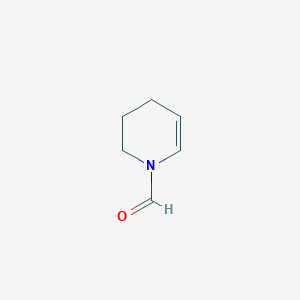
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B15361283.png)
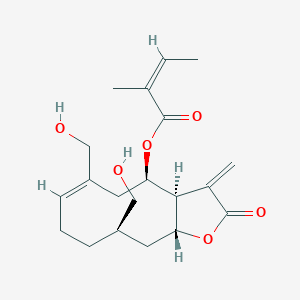
![3Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide;hydrochloride](/img/structure/B15361287.png)
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B15361301.png)
![but-2-enedioic acid;tert-butyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15361322.png)

![3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B15361331.png)
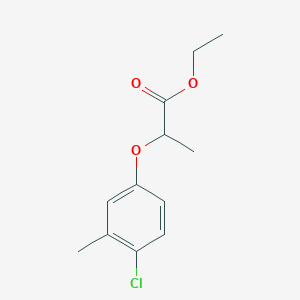
![tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate](/img/structure/B15361344.png)

